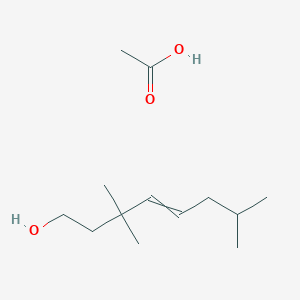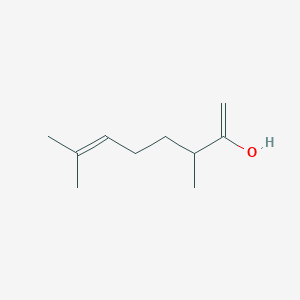
3,7-Dimethylocta-1,6-dien-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethylocta-1,6-dien-2-OL, commonly known as linalool, is a naturally occurring terpene alcohol found in many flowers and spice plants. It is a colorless oil classified as an acyclic monoterpenoid. Linalool is known for its pleasant scent, which is floral with a touch of spiciness. It is widely used in the manufacturing of soaps, fragrances, food additives, household products, and insecticides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Linalool can be synthesized through various methods. One common synthetic route involves the isomerization of geraniol, another monoterpenoid alcohol. This process can be catalyzed by acids or zeolites. The reaction typically occurs at elevated temperatures (80-150°C) and may involve additional steps such as dehydration, oxidation, and cyclization .
Industrial Production Methods
Industrial production of linalool often involves the extraction from essential oils of plants such as coriander, sweet orange, and lavender. The extraction process includes steam distillation or solvent extraction, followed by purification steps to isolate linalool from other components .
Analyse Des Réactions Chimiques
Types of Reactions
Linalool undergoes various chemical reactions, including:
Oxidation: Linalool can be oxidized to form linalool oxide or other oxygenated derivatives.
Reduction: Reduction of linalool can yield dihydrolinalool.
Substitution: Linalool can participate in substitution reactions to form esters such as linalyl acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acidic or basic catalysts are often used for esterification reactions.
Major Products
Linalool oxide: Formed through oxidation.
Dihydrolinalool: Formed through reduction.
Linalyl acetate: Formed through esterification.
Applications De Recherche Scientifique
Linalool has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: Used in the formulation of fragrances, flavors, and insect repellents
Mécanisme D'action
Linalool exerts its effects through various molecular targets and pathways. It interacts with the central nervous system, modulating neurotransmitter activity, which contributes to its sedative and anxiolytic effects. Additionally, linalool’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .
Comparaison Avec Des Composés Similaires
Linalool is similar to other monoterpenoid alcohols such as geraniol and citronellol. it is unique due to its distinct floral scent and its widespread use in the fragrance industry. Similar compounds include:
Geraniol: Has a rose-like scent and is used in perfumes and flavorings.
Citronellol: Known for its lemon-like scent and used in insect repellents
Linalool’s unique combination of pleasant scent, antimicrobial properties, and therapeutic potential makes it a valuable compound in various fields.
Propriétés
Numéro CAS |
307924-75-0 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
3,7-dimethylocta-1,6-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6,9,11H,4-5,7H2,1-3H3 |
Clé InChI |
CEJRRJPAPMDIIH-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)C)C(=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


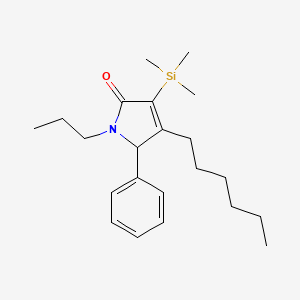

![1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)-](/img/structure/B12566265.png)
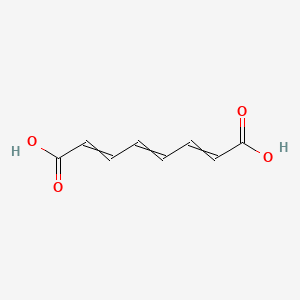

![1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12566287.png)
![Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B12566292.png)
![N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide](/img/structure/B12566294.png)
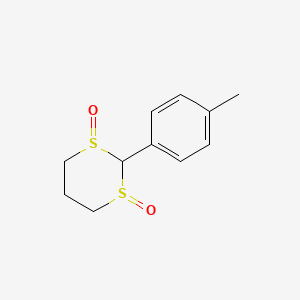

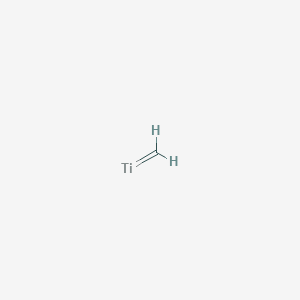
![tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-8-carboxylate](/img/structure/B12566311.png)
![Diethyl 3,3'-[bis(dodecylsulfanyl)stannanediyl]dipropanoate](/img/structure/B12566314.png)
